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Thermodynamic Properties of 3-Nitro-2-butanol
and Reference Compounds
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Compound Focus: 3-Nitro-2-butanol

CAS No.: 6270-16-2

Cat. No.: S1532745

The table below summarizes the available data for 3-Nitro-2-butanol and includes values for related

substances to provide context for comparison [1] [2] [3].

AfG° AfH°gas
Substance State Source | Notes
(kJ/mol) (kd/mol)
3-Nitro-2- - -123.35 -299.44 Calculated (Joback method) [2]
butanol
Nitromethane Liquid 6.5 - Tabulated [3]
Nitromethane Gas -7.0 -80.8 Tabulated [1]
1-Butanol Liquid - -274.9 AfG° is likely available for the liquid
state [1]
2-Butanol Liquid - -292.8 AfGe© is likely available for the liquid
state [1]

Key Information on Data Origin

The values for 3-Nitro-2-butanol are listed as "Joback Calculated Property" [2]. This means they are

estimates derived from a group-contribution method, not direct experimental measurements. The Joback
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method predicts thermodynamic properties by summing the contributions of individual functional groups

within a molecule.

For authoritative research, it is highly recommended to verify these values against experimental data from

primary literature or specialized databases like NIST Chemistry WebBook.

Methodology for Property Calculation

The following diagram illustrates the general workflow for obtaining standard Gibbs free energy of

formation values, which underpins the type of data you are seeking.
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For the "Calculate from Fundamental Data" path in the diagram, the standard Gibbs free energy of

formation (AGf°) is determined using the following fundamental thermodynamic relationship [4]:
AGf° = AHf® - TASf®
Where:

e AHf° is the standard enthalpy of formation of the compound.
e T is the absolute temperature (298.15 K for standard data).
e ASf°is the standard entropy of formation, calculated as ZS°(products) - ZS°(reactants).

This calculation requires reliable, experimentally determined values for AHf° and the absolute standard

entropies (S°) for both the compound and its constituent elements [4].

I hope this structured data is helpful for your comparative guide. The calculated nature of the data for 3-

Nitro-2-butanol means you should treat it as a preliminary estimate.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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